5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-2-9-8(4-12)7-3-6(11)5-13-10(7)14-9/h3,5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOKKHAZNHSRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds have been studied as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of cancer cell lines such as Hep3B and MDA-MB-231, demonstrating IC50 values that suggest potent activity against these cells .
1.2 Kinase Inhibition
The compound has been identified as a potential inhibitor of kinases involved in cancer signaling pathways. Specifically, it has been linked to inhibition of mTOR and PI3K pathways, which are critical for cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Synthetic Methodologies
2.1 Synthesis of Derivatives
The synthesis of this compound involves several steps, often starting from simpler pyridine derivatives. The introduction of the chloro and ethyl groups can be achieved through electrophilic substitution reactions followed by cyclization processes that form the pyrrolo structure.
A generalized synthetic pathway can be summarized as follows:
- Starting Material : Begin with a suitable pyridine derivative.
- Electrophilic Substitution : Introduce the chloro group using chlorination agents.
- Cyclization : Employ cyclization techniques to form the pyrrolo structure.
- Functionalization : Add the carbonitrile group through nucleophilic substitution or related methods.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity and selectivity .
Case Studies
3.1 FGFR Inhibitors Development
In a study focused on developing FGFR inhibitors, researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFR kinases. The findings indicated that certain substitutions at the 5-position significantly improved inhibitory potency, leading to compounds with low nanomolar IC50 values against FGFR1 .
3.2 Antiproliferative Activity
Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Analogs
- 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-83-5): The methyl-substituted analog shares the same core and functional groups but differs in the alkyl chain length.
Core Structure Variations: Pyrrolopyridine vs. Chromenopyridine
- Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives: Compounds like 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile () feature a fused chromene ring instead of pyrrole. This extended π-system may enhance fluorescence properties or biological activity but reduces synthetic accessibility (e.g., lower yields in multicomponent reactions) .
Functional Group Modifications: Carbonitrile vs. Carboxylate Esters
- Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): While sharing the 5-chloro substitution, this compound replaces the carbonitrile with a carboxylate ester.
Substituent Position and Electronic Effects
- 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: The tert-butyl and trifluoromethyl groups introduce steric bulk and strong electron-withdrawing effects, respectively. These modifications may hinder electrophilic substitution reactions but improve thermal stability, as seen in thermal rearrangement studies of related chromenopyridines .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: Ethyl-substituted pyrrolopyridines may face steric challenges during synthesis compared to methyl analogs, though direct yield data for the target compound are lacking. Chromenopyridines require complex multicomponent reactions, often with moderate yields (e.g., 60% for carboxylate esters) .
Thermal Stability: Carbonitrile-containing chromenopyridines undergo thermal rearrangement in DMSO at 100–150°C, suggesting similar derivatives (including pyrrolopyridines) may require controlled handling .
Biological Relevance : The carbonitrile group is a common pharmacophore in kinase inhibitors. Ethyl and chloro substituents could optimize binding affinity in drug candidates, though specific studies are needed .
Biological Activity
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
- Molecular Formula : C₉H₈ClN₃
- Molecular Weight : 197.63 g/mol
- CAS Number : 1203498-99-0
Antimicrobial Activity
Recent studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Related derivative | 0.22 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit the growth of these bacteria effectively, suggesting its potential as an antibacterial agent .
Anticancer Activity
The compound's anticancer properties have been investigated in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against human cancer cell lines such as HeLa and A375.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| A375 | 8 | Cell cycle arrest |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFR).
| Enzyme | IC₅₀ (mM) | Selectivity |
|---|---|---|
| FGFR1 | 1.9 | High |
| CDK2 | 0.36 | Moderate |
These findings highlight its role as a selective inhibitor, which is crucial for targeting specific pathways in cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrrolo[2,3-b]pyridine derivatives against clinical isolates. The results indicated that derivatives similar to this compound had significant antibacterial activity with low MIC values .
- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in HeLa cells .
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
The compound can be synthesized via cyclization reactions or functionalization of pyrrolo[2,3-b]pyridine precursors. For example:
- Cyclization : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) yields pyrrolo[2,3-b]pyridine scaffolds. Substituents like chloro and ethyl groups are introduced via halogenation or alkylation post-cyclization .
- Derivatization : Functionalizing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with pyridine-containing fragments or active methylene reagents produces analogs with varying substituents . Key reagents : Acetic acid, chloroethylating agents, and carbonitrile precursors.
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., chloro at position 5, ethyl at position 2) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHClN has a theoretical mass of 232.04 g/mol).
Q. What methods are recommended to assess solubility and stability in aqueous buffers?
- HPLC-based solubility assays : Measure compound dissolution in PBS (pH 7.4) or simulated gastric fluid.
- Stability studies : Use UV-Vis spectrophotometry to monitor degradation under varying pH (2–9) and temperatures (4°C–37°C) over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Replace the chloro group with bromo or fluoro to assess halogen effects on bioactivity. Modify the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric influences .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use software like MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with experimental IC values .
Q. How to resolve contradictions in substituent effects across studies?
- Meta-analysis : Compare data from multiple sources (e.g., reports pyridine fragment effects, while highlights cyclization efficiency).
- Controlled experiments : Systematically vary reaction conditions (e.g., solvent polarity, temperature) to isolate substituent contributions .
Q. What in vitro assays evaluate biological activity (e.g., antitumor potential)?
- Cytotoxicity assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to measure IC.
- Enzyme inhibition : Screen against target enzymes (e.g., tyrosine kinases) via fluorescence polarization or radiometric assays .
Q. How to address challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., carboxylic acids) to improve crystal lattice stability.
- Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
